![molecular formula C13H16BrFN2OS B2434595 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane CAS No. 2094199-45-6](/img/structure/B2434595.png)
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane
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Overview
Description
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer activity. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane has been shown to have biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in certain cancer cell lines. Additionally, it has been shown to have an effect on protein-protein interactions, which may have implications for drug discovery.
Advantages and Limitations for Lab Experiments
One advantage of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane is its potential as a tool compound for studying protein-protein interactions. Additionally, its anticancer activity makes it a potential candidate for cancer treatment. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for the study of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane. One direction is the further elucidation of its mechanism of action, which may provide insights into its potential use as a cancer treatment. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective compounds for use in scientific research. Finally, the use of this compound as a tool compound for studying protein-protein interactions may lead to the discovery of new drug targets and therapeutic strategies.
Synthesis Methods
The synthesis of 1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane involves several steps. The first step is the synthesis of 5-bromo-6-fluoropyridine-3-carboxylic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with 3-(methylsulfanyl)azepane in the presence of a base to yield the final product. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for scientific research.
Scientific Research Applications
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use as a tool compound in the study of protein-protein interactions.
properties
IUPAC Name |
(5-bromo-6-fluoropyridin-3-yl)-(3-methylsulfanylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2OS/c1-19-10-4-2-3-5-17(8-10)13(18)9-6-11(14)12(15)16-7-9/h6-7,10H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBNSRLPNRDVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCN(C1)C(=O)C2=CC(=C(N=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-6-fluoropyridine-3-carbonyl)-3-(methylsulfanyl)azepane |
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